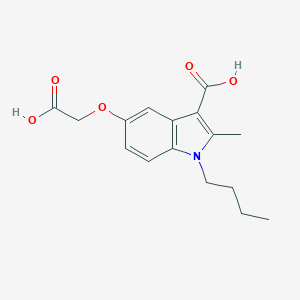
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid, also known as BMIM, is a synthetic compound that has gained attention for its potential applications in scientific research. BMIM is a derivative of indole-3-carboxylic acid, a naturally occurring compound found in plants. The synthesis of BMIM involves a multistep process that requires the use of several reagents and solvents.
Wirkmechanismus
The mechanism of action of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the growth and spread of cancer cells. This compound has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and modified to suit specific research needs. This compound is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, this compound also has some limitations. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, this compound is not widely available, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One area of focus is the development of drug delivery systems that use this compound as a targeting agent. Another area of focus is the study of this compound's effects on specific types of cancer cells, as well as its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Synthesemethoden
The synthesis of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 2-methylindole-3-carboxylic acid with butyl bromide in the presence of potassium carbonate. The resulting product is then reacted with sodium methoxide and chloroacetic acid to produce this compound. This multistep process requires careful handling of reagents and solvents to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, this compound has been studied for its potential use in drug delivery systems, as it can be easily modified to target specific cells or tissues.
Eigenschaften
Molekularformel |
C16H19NO5 |
|---|---|
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
1-butyl-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-3-4-7-17-10(2)15(16(20)21)12-8-11(5-6-13(12)17)22-9-14(18)19/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
ZTLVOWMKFGTBPI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
Kanonische SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)


![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)